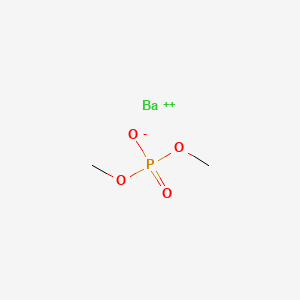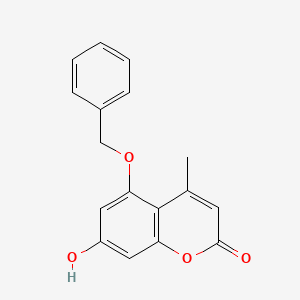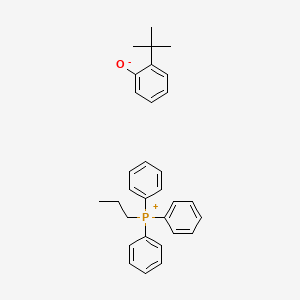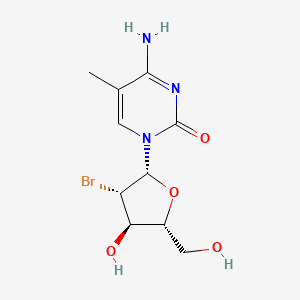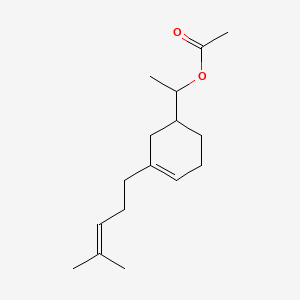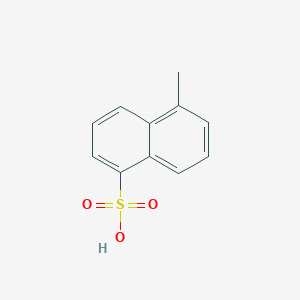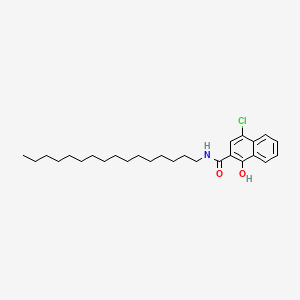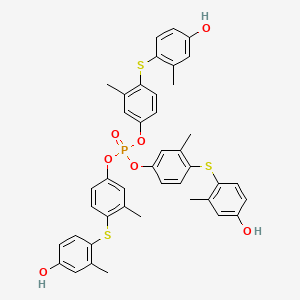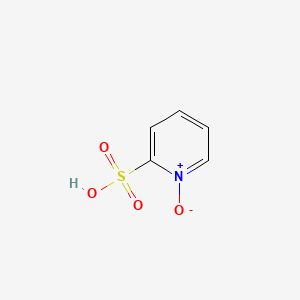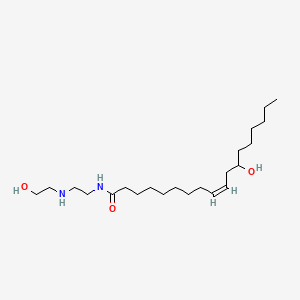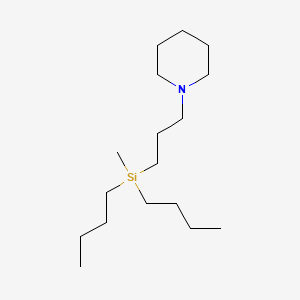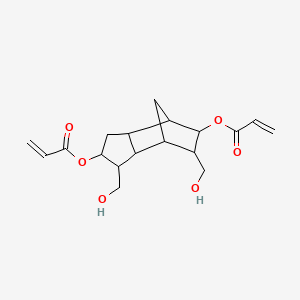
Octahydro-1,6-bis(hydroxymethyl)-4,7-methano-1H-indene-2,5-diyl diacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-1,6-bis(hydroxymethyl)-4,7-methano-1H-indene-2,5-diyl diacrylate is a complex organic compound known for its unique structure and versatile applications. This compound is characterized by its multiple functional groups, including hydroxymethyl and acrylate groups, which contribute to its reactivity and utility in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1,6-bis(hydroxymethyl)-4,7-methano-1H-indene-2,5-diyl diacrylate typically involves multi-step organic reactions. The initial step often includes the formation of the indene core, followed by the introduction of hydroxymethyl groups through hydroxylation reactions. The final step involves the acrylation of the hydroxymethyl groups using acryloyl chloride under basic conditions to yield the diacrylate compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often carried out in batch reactors with continuous monitoring to maintain the desired reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Octahydro-1,6-bis(hydroxymethyl)-4,7-methano-1H-indene-2,5-diyl diacrylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The acrylate groups can be reduced to form alcohols.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Octahydro-1,6-bis(hydroxymethyl)-4,7-methano-1H-indene-2,5-diyl diacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of biocompatible materials for medical devices and tissue engineering.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form hydrogels.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive acrylate groups.
Mecanismo De Acción
The mechanism of action of Octahydro-1,6-bis(hydroxymethyl)-4,7-methano-1H-indene-2,5-diyl diacrylate involves its ability to undergo polymerization and cross-linking reactions. The acrylate groups participate in free-radical polymerization, forming a network of polymer chains. This network structure imparts mechanical strength and stability to the resulting materials. The hydroxymethyl groups enhance the compound’s reactivity and facilitate interactions with other molecules, contributing to its versatility.
Comparación Con Compuestos Similares
Similar Compounds
- Hexanediol diacrylate (HDDA)
- Poly(ethylene glycol) diacrylate (PEGDA)
- Trimethylolpropane triacrylate (TMPTA)
Uniqueness
Compared to similar compounds, Octahydro-1,6-bis(hydroxymethyl)-4,7-methano-1H-indene-2,5-diyl diacrylate offers a unique combination of rigidity and flexibility due to its indene core and multiple functional groups. This makes it particularly suitable for applications requiring both mechanical strength and chemical reactivity.
Propiedades
Número CAS |
85409-82-1 |
|---|---|
Fórmula molecular |
C18H24O6 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
[3,9-bis(hydroxymethyl)-8-prop-2-enoyloxy-4-tricyclo[5.2.1.02,6]decanyl] prop-2-enoate |
InChI |
InChI=1S/C18H24O6/c1-3-15(21)23-14-6-10-11-5-9(17(10)13(14)8-20)12(7-19)18(11)24-16(22)4-2/h3-4,9-14,17-20H,1-2,5-8H2 |
Clave InChI |
AEOOKQQYROTMQW-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OC1CC2C3CC(C2C1CO)C(C3OC(=O)C=C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


